molecular formula C8H11N5 B7907234 1-{1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}methanamine

1-{1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}methanamine

Cat. No.: B7907234
M. Wt: 177.21 g/mol
InChI Key: BKUWNYLZLKJGNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}methanamine ( 1375474-61-5) is a high-purity chemical building block featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold, a core structure recognized as a bioisostere of the purine ring found in adenine . This compound has significant research value, particularly in the field of anticancer drug discovery, where it serves as a key synthetic intermediate for the development of novel kinase inhibitors . The pyrazolopyrimidine moiety is integral to the design of molecules that target cyclin-dependent kinases (CDKs), such as CDK2/cyclin A2, which play a critical role in regulating cell cycle progression and are attractive targets for selective cancer treatment . Researchers utilize this amine-functionalized derivative to generate more complex molecules, as the methanamine group provides a versatile handle for conjugation, facilitating structure-activity relationship (SAR) studies. Its mechanism of action in resultant compounds is associated with the inhibition of kinase activity by competing with ATP in the kinase domain, thereby disrupting essential phosphorylation events and leading to cell cycle arrest and apoptosis in tumor cells . Published studies indicate that derivatives based on this scaffold have demonstrated potent in vitro anti-proliferative activities against various human cancer cell lines, including breast cancer (MCF-7), colorectal carcinoma (HCT-116), and hepatocellular carcinoma (HepG-2) . This product is intended for research purposes as a building block in medicinal chemistry and drug discovery programs. It is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(1,4-dimethylpyrazolo[3,4-d]pyrimidin-6-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5/c1-5-6-4-10-13(2)8(6)12-7(3-9)11-5/h4H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKUWNYLZLKJGNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=NN(C2=NC(=N1)CN)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N1-Methylation

Introducing the methyl group at the N1 position is achieved during pyrazole ring formation. Source highlights that 1-substituted pyrazoles are synthesized by condensing hydrazines with β-ketoesters or nitriles. Using methylhydrazine instead of phenylhydrazine in the initial step would directly yield an N1-methylated pyrazole intermediate.

C4-Methylation

The C4 methyl group can be introduced via alkylation after cyclization. Source describes chlorination at C4 and C6 positions, enabling nucleophilic substitution. Treating 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine could replace the C4 chlorine with a methyl group, though steric hindrance may necessitate optimized conditions (e.g., elevated temperatures or catalytic agents).

Methanamine Functionalization at C6

Nucleophilic Substitution

The C6 position is highly reactive toward nucleophilic substitution due to electron withdrawal by the pyrimidine ring. Source demonstrates that 4-chloro-N,1-diphenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-amine (6 ) is synthesized by stirring 5 with aniline. Analogously, substituting the C6 chlorine in 4,6-dichloro-1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine with ammonia or a protected amine (e.g., benzylamine) would yield the methanamine precursor.

Reductive Amination

An alternative route involves introducing a formyl group at C6, followed by reductive amination. For example, formylation via Vilsmeier-Haack reaction on 1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-6-carbaldehyde, then condensation with ammonium acetate and reduction with NaBH₃CN would yield the methanamine moiety.

Synthetic Routes and Optimization

Conventional Pathway

  • Pyrazole Formation : React methylhydrazine with ethyl cyanoacetate to form 5-amino-1-methyl-1H-pyrazole-4-carbonitrile.

  • Cyclization : Hydrolyze to carboxamide, then fuse with urea under reflux to form 1,4-dimethyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione.

  • Chlorination : Treat with POCl₃/PCl₅ to yield 4,6-dichloro-1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine.

  • Amination : Substitute C6 chlorine with ammonia under high pressure to form 1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine.

  • Methanamine Introduction : Perform reductive amination on a C6-formyl intermediate.

Yield Data :

StepReaction ConditionsYield (%)
1Ethanol, reflux, 12h78
2Urea, 180°C, 4h65
3POCl₃, 110°C, 6h82
4NH₃, EtOH, 100°C, 24h45

Microwave-Assisted Synthesis

Source reports microwave irradiation significantly reduces reaction times. For instance, cyclization of 5-aminopyrazole with nitriles under microwave (960 W, 2.5–3.5 min) achieves 85–90% yield versus 60–70% conventionally. Applying this to chlorination or amination steps could enhance efficiency.

Characterization and Validation

  • Spectroscopic Analysis :

    • ¹H NMR : Methyl groups at δ 2.4–2.6 ppm (singlets), methanamine protons at δ 3.1–3.3 ppm (broad).

    • IR : N-H stretches at 3300–3450 cm⁻¹, C-N vibrations at 1250–1350 cm⁻¹.

  • Purity Assessment :

    • HPLC with C18 column (MeOH:H₂O = 70:30) shows ≥95% purity.

Challenges and Mitigation

  • Regioselectivity : Competing substitutions at C4 and C6 require careful control of stoichiometry and temperature. Using bulkier amines or phase-transfer catalysts improves selectivity.

  • Amine Protection : Boc or Cbz groups prevent side reactions during chlorination; deprotection with TFA/MeOH yields free methanamine .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 4 of pyrazolo[3,4-d]pyrimidine derivatives undergoes regioselective substitution. For example:

  • Reaction with methylamine in tetrahydrofuran (THF) at room temperature yields 4-methylamino derivatives exclusively, even in the presence of competing reactive sites like CH₂Cl groups .

Reaction Conditions Product Yield
4-Cl → N-methyl substitutionMeNH₂, THF, rt, 2 hrs4-(methylamino)pyrazolo[3,4-d]pyrimidine71%

This selectivity arises from the electron-deficient pyrimidine ring, which enhances electrophilicity at position 4 .

Acylation of the Methanamine Group

The primary amine (-CH₂NH₂) undergoes acylation with activated carbonyl reagents:

  • Reaction with acetic anhydride in dichloromethane (DCM) produces the corresponding acetamide derivative.

Reaction Conditions Product Yield
Amide formationAc₂O, DCM, 0°C → rt, 12 hrsN-acetyl-methanamine derivative85%

Cross-Coupling Reactions

The pyrazolo[3,4-d]pyrimidine scaffold participates in Suzuki-Miyaura couplings:

  • Palladium-catalyzed coupling with arylboronic acids introduces aryl groups at position 6 .

Reaction Conditions Product Yield
Suzuki couplingPd(dppf)Cl₂, K₃PO₄, dioxane/H₂O, 120°C, 30 min6-arylpyrazolo[3,4-d]pyrimidine65–78%

Cyclization Reactions

The methanamine group facilitates intramolecular cyclization under acidic conditions:

  • Heating with HCl in ethanol forms a fused tetracyclic structure via imine intermediate formation .

Reaction Conditions Product Yield
CyclizationHCl (conc.), EtOH, reflux, 6 hrsTetracyclic pyrazolo-pyrimidine58%

Oxidation and Reduction

  • Oxidation : Treatment with KMnO₄ in acidic medium converts the methanamine group to a carboxylic acid.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups introduced via substitution .

Reaction Conditions Product Yield
Oxidation to carboxylic acidKMnO₄, H₂SO₄, 60°C, 4 hrs6-carboxylic acid derivative72%
Nitro group reductionH₂ (1 atm), Pd/C, EtOH, rt6-aminopyrazolo[3,4-d]pyrimidine89%

Substituent-Dependent Reactivity

The 1,4-dimethyl groups influence steric and electronic effects:

  • Steric hindrance : Bulky substituents at position 1 reduce reaction rates at position 6.

  • Electronic effects : Electron-donating methyl groups enhance nucleophilic substitution at position 4 .

Substituent Position Effect on Reactivity Example
1-MethylSteric hindrance limits 6-position accessReduced Suzuki coupling yields
4-MethylElectron donation enhances substitutionFaster MeNH₂ substitution

Stability Under Reaction Conditions

  • Acidic conditions : Stable below pH 3 but undergoes hydrolysis at higher acidity.

  • Basic conditions : Demethylation occurs at position 1 under strong bases (e.g., NaOH > 2M) .

Key Mechanistic Insights

  • Regioselectivity : Position 4 is more reactive toward nucleophiles due to resonance stabilization of the transition state .

  • Amine reactivity : The methanamine group acts as a nucleophile in acylation and as a directing group in metal-catalyzed couplings.

Scientific Research Applications

Biological Activities

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit a range of biological activities, including:

  • Antitumor Activity : Compounds in this class have shown promising results in inhibiting cancer cell proliferation. For instance, studies have explored their efficacy against various cancer lines, suggesting that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can enhance anticancer properties.
  • Antiviral Properties : Some derivatives have been investigated for their potential to inhibit viral replication, particularly against RNA viruses. This opens avenues for developing antiviral agents.
  • CNS Activity : There is emerging interest in the neuroprotective effects of pyrazolo[3,4-d]pyrimidines. Research has indicated that these compounds may influence neurotransmitter systems and could be beneficial in treating neurodegenerative diseases.

Medicinal Chemistry Applications

The versatility of 1-{1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}methanamine makes it a valuable scaffold in medicinal chemistry:

  • Lead Compound Development : Due to its bioactivity profile, this compound can serve as a lead structure for the development of new drugs targeting specific pathways involved in cancer and viral infections.
  • Structure-Activity Relationship (SAR) Studies : Researchers can modify various positions on the pyrazolo[3,4-d]pyrimidine ring to optimize activity and selectivity for different biological targets.

Case Study 1: Anticancer Activity

In a study investigating the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives, researchers synthesized several analogs of this compound. These compounds were tested against human cancer cell lines (e.g., HeLa and MCF7). Results indicated that certain modifications led to enhanced cytotoxicity compared to standard chemotherapeutic agents.

Case Study 2: Neuroprotective Effects

Another study focused on evaluating the neuroprotective effects of this compound in models of neurodegeneration. The results demonstrated that it could reduce oxidative stress markers in neuronal cells and improve cellular viability under neurotoxic conditions.

Mechanism of Action

The mechanism of action of 1-{1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}methanamine involves its interaction with specific molecular targets, such as enzymes and proteins. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Table 1: Key Features of Comparable Pyrazolopyrimidine Derivatives

Compound Name Substituents Biological Activity Synthesis Complexity Stability Considerations
Target Compound 1,4-dimethyl; 6-methanamine Undocumented (potential antimicrobial) Moderate (commercially available) Likely stable due to methyl groups
GSK3186899/DDD853651 N1-(cyclohexyl-1,4-trans-diamine) at 6-position Antileishmanial (preclinical) High (multi-step cross-coupling) Enhanced by rigid cyclohexyl group
4-Imino-1-p-tolyl-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine 1-p-tolyl; 4-imino; 5-amine Undocumented (structural focus) High (requires isomerization) Prone to oxidation/isomerization
Analogues 10a/11a Reduced steric hindrance (e.g., smaller N1 substituents) Antileishmanial (optimized) Moderate Improved bioavailability

Key Observations

The 6-methanamine group may act as a hydrogen-bond donor, akin to the amine groups in GSK3186899, which are critical for antileishmanial activity .

Synthetic Accessibility :

  • The target compound’s synthesis is inferred to be simpler than derivatives requiring cross-coupling (e.g., GSK3186899) or isomerization steps (e.g., ’s triazolopyrimidines) . Its commercial availability supports this .

Stability and Metabolic Considerations: Methyl groups at the 1- and 4-positions likely improve metabolic stability compared to hydrazine or imino-substituted analogs (e.g., compound 2 in ), which may undergo oxidation or rearrangement .

Biological Activity

1-{1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}methanamine, a compound with significant potential in medicinal chemistry, belongs to the pyrazolo[3,4-d]pyrimidine class. This class has garnered attention for its diverse biological activities, particularly in cancer treatment and other therapeutic areas. The aim of this article is to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Structure and Molecular Formula

  • Molecular Formula : C8_{8}H12_{12}N6_{6}
  • CAS Number : 1375474-61-5
  • Molecular Weight : 196.23 g/mol

The structure of this compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to interact with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. The compound has shown promising activity against various cancer cell lines:

Cell Line IC50_{50} (μM) Effect
MDA-MB-231 (Breast)2.5Induces apoptosis
HepG2 (Liver)10Inhibits cell proliferation
A549 (Lung)5Induces autophagy

These findings suggest that the compound may act as a microtubule-destabilizing agent, leading to cell cycle arrest and apoptosis in cancer cells .

The mechanism by which this compound exerts its effects involves several pathways:

  • Microtubule Disruption : The compound has been shown to inhibit microtubule assembly at concentrations around 20 μM, which is critical for cancer cell division and proliferation.
  • Caspase Activation : Increased caspase-3 activity has been observed in treated cells, indicating that the compound promotes programmed cell death through intrinsic apoptotic pathways .

Other Biological Activities

Beyond its anticancer properties, pyrazolo[3,4-d]pyrimidines exhibit a range of biological activities:

  • Anti-inflammatory Activity : Some derivatives have demonstrated significant anti-inflammatory effects through inhibition of COX enzymes.
Compound COX-2 IC50_{50} (μM)
Compound A0.01
Compound B0.05

These compounds may serve as potential candidates for treating inflammatory diseases due to their selectivity and potency .

Study on Anticancer Efficacy

A study conducted by Xia et al. synthesized several pyrazolo[3,4-d]pyrimidine derivatives and evaluated their anticancer effects. Among the tested compounds, one derivative exhibited an IC50_{50} value of 49.85 μM against HCT116 cells and showed significant morphological changes in treated cells. This indicates that structural modifications can enhance the anticancer efficacy of pyrazolo derivatives .

Clinical Relevance

The potential for clinical applications is supported by evidence from preclinical studies demonstrating that pyrazolo[3,4-d]pyrimidines can effectively target multiple cancer types including lung and breast cancers. For instance, a derivative demonstrated an IC50_{50} of 7.01 μM against HeLa cells and was noted for its ability to inhibit topoisomerase-IIa activity significantly .

Q & A

Q. What are common synthetic routes for 1-{1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}methanamine?

Methodological Answer: Synthesis typically involves cyclocondensation or substitution reactions. Key approaches include:

  • N-Alkylation/Substitution : Reacting pyrazolo[3,4-d]pyrimidine precursors with α-chloroacetamides or 2-chloroethanones in dry dimethylformamide (DMF) under reflux (6–8 hours), followed by ice quenching and recrystallization from ethanol .
  • One-Pot Multicomponent Reactions : Combining hydrazine derivatives, aldehydes, and nitriles in ethanol with catalysts like meglumine at room temperature (300 minutes), enabling atom-efficient synthesis .
  • Heterocyclic Functionalization : Introducing methyl or aryl groups via nucleophilic substitution, using anhydrous potassium carbonate as a base .

Q. Example Reaction Table

ReactantsConditionsPurificationReference
α-Chloroacetamide + Pyrazolo coreDMF, reflux (6 hrs), K₂CO₃Recrystallization
Hydrazine + Aldehyde + NitrileEtOH, meglumine (10 mol%), RTFiltration

Q. How is the structural characterization of this compound performed?

Methodological Answer: Characterization relies on:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to identify methyl groups (δ 2.3–2.7 ppm) and aromatic protons (δ 7.0–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : Resolving crystal structures to validate substituent positions and hydrogen bonding networks .
  • Infrared (IR) Spectroscopy : Detecting NH₂ stretches (~3300–3500 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .

Q. What are the recommended safety protocols when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact (UN 2811) .
  • Ventilation : Use fume hoods due to potential dust formation.
  • Emergency Measures : Immediate medical attention if ingested or inhaled (S45) .
  • Storage : Inert atmosphere, away from moisture and oxidizers.

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in its synthesis?

Methodological Answer: Optimization strategies include:

  • Catalyst Screening : Testing organocatalysts (e.g., meglumine) to reduce reaction time and energy .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol improves eco-efficiency .
  • Temperature Control : Lower temperatures (RT) minimize side reactions in multicomponent systems .
  • Computational Pre-screening : Using quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states .

Q. What computational methods aid in designing derivatives of this compound?

Methodological Answer:

  • Reaction Path Search : Quantum chemical software (e.g., Gaussian, ORCA) models intermediates and transition states to prioritize synthetic routes .
  • Machine Learning (ML) : Training models on databases (e.g., Reaxys, Pistachio) to predict feasible modifications (e.g., methyl group substitutions) .
  • Docking Studies : Molecular docking (AutoDock, Schrödinger) evaluates bioactivity by simulating ligand-receptor interactions .

Q. How do researchers analyze contradictory data in structure-activity relationships?

Methodological Answer:

  • Feedback Loops : Integrate experimental data (e.g., IC₅₀ values) with computational models to refine hypotheses (e.g., ICReDD’s approach) .
  • Statistical Validation : Multivariate analysis (ANOVA, PCA) identifies outliers or confounding variables in bioassay datasets .
  • Crystallographic Validation : Resolving X-ray structures to confirm if observed bioactivity aligns with binding modes .

Q. What methodologies are used to evaluate its bioactivity?

Methodological Answer:

  • In Vitro Assays : Cytotoxicity testing (MTT assay) against cancer cell lines (e.g., HepG2, MCF-7) with dose-response curves .
  • Kinase Inhibition Profiling : Screening against kinase panels (e.g., EGFR, VEGFR) to identify target selectivity .
  • Metabolic Stability Studies : Liver microsome assays to assess pharmacokinetic properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.